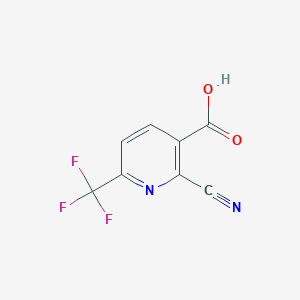
2-Cyano-6-(trifluoromethyl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-6-(trifluoromethyl)nicotinic acid is an organic compound belonging to the class of pyridinecarboxylic acids It is characterized by the presence of a cyano group (-CN) and a trifluoromethyl group (-CF3) attached to a nicotinic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-6-(trifluoromethyl)nicotinic acid typically involves multiple steps. One common method includes the cyclization of 4,4,4-trifluoroacetoacetate and cyanoacetamide in the presence of potassium hydroxide as a catalyst. This reaction produces 2,6-dihydroxy-3-cyano-4-trifluoromethyl pyridine, which is then chlorinated using phosphorus oxychloride (POCl3) to obtain 2,6-chloro-3-cyano-4-trifluoromethyl pyridine. Finally, catalytic hydrogenation or hydrolysis is performed to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the efficient production of high-purity compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-6-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Cyano-6-(trifluoromethyl)nicotinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2-Cyano-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The cyano group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-6-(trifluoromethyl)nicotinic acid
- 4-Trifluoromethyl nicotinic acid
- 2-Methyl-6-(trifluoromethyl)nicotinic acid
Uniqueness
2-Cyano-6-(trifluoromethyl)nicotinic acid is unique due to the presence of both the cyano and trifluoromethyl groups, which impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H3F3N2O2 |
|---|---|
Molekulargewicht |
216.12 g/mol |
IUPAC-Name |
2-cyano-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H3F3N2O2/c9-8(10,11)6-2-1-4(7(14)15)5(3-12)13-6/h1-2H,(H,14,15) |
InChI-Schlüssel |
IRXLTRTVZUJKJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1C(=O)O)C#N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















